- Product subclass 38: trialkylboranes, Science of Synthesis, 2004, 6, 1097-1215

Cas no 1116-61-6 (Borane, tripropyl-)

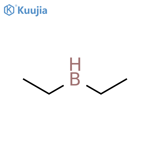

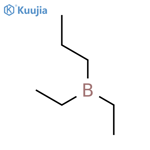

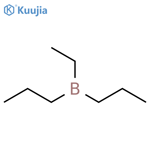

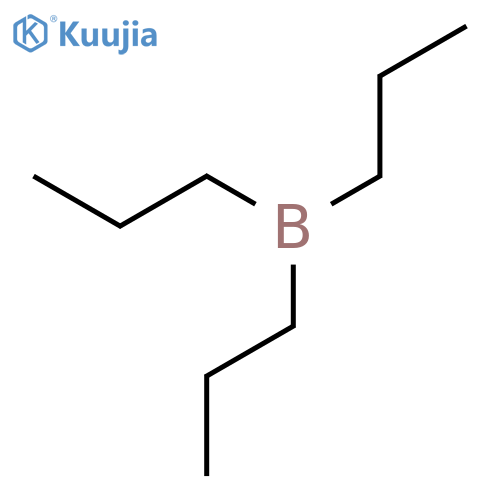

Borane, tripropyl- structure

商品名:Borane, tripropyl-

Borane, tripropyl- 化学的及び物理的性質

名前と識別子

-

- Borane, tripropyl-

- Tripropylborane

- Tripropyl boron

- BRN 1071220

- ZMPKTELQGVLZTD-UHFFFAOYSA-N

- 1116-61-6

- MFCD01740770

- DTXSID50149695

- tri-n-propylboron

- InChI=1/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H

- Borine, tripropyl-

-

- MDL: MFCD01116616

- インチ: InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3

- InChIKey: ZMPKTELQGVLZTD-UHFFFAOYSA-N

- ほほえんだ: C(B(CCC)CCC)CC

計算された属性

- せいみつぶんしりょう: 139.17733

- どういたいしつりょう: 140.173631

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 6

- 複雑さ: 47.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 密度みつど: 0.7204

- ゆうかいてん: -56°C

- ふってん: 159°C

- フラッシュポイント: 56.8°C

- 屈折率: 1.4135

- PSA: 0

Borane, tripropyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-100 ml |

Borane, tripropyl- |

1116-61-6 | 1.0 M solution in THF, SpcSeal | 100 ml |

¥480 | 2023-09-19 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-500 ml |

Borane, tripropyl- |

1116-61-6 | 1.0 M solution in THF, SpcSeal | 500 ml |

¥1410 | 2023-09-19 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-1L |

Borane, tripropyl- |

1116-61-6 | 1.0 M solution in THF, SpcSeal | 1l |

¥2390 | 2023-04-09 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-1 l |

Borane, tripropyl- |

1116-61-6 | 1.0 M solution in THF, SpcSeal | 1 l |

¥2390 | 2023-09-19 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-500mL |

Borane, tripropyl- |

1116-61-6 | 1.0 M solution in THF, SpcSeal | 500ml |

¥1410 | 2023-04-09 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68074-100mL |

Borane, tripropyl- |

1116-61-6 | 1.0 M solution in THF, SpcSeal | 100ml |

¥390 | 2023-04-09 |

Borane, tripropyl- 合成方法

合成方法 1

はんのうじょうけん

リファレンス

Borane, tripropyl- Raw materials

Borane, tripropyl- Preparation Products

Borane, tripropyl- 関連文献

-

Ol’ga A. Kizas,Sergey Yu. Erdyakov,Dmitrii Yu. Antonov,Ivan A. Godovikov,Evgenii V. Vorontsov,Fedor M. Dolgushin,Mariam G. Ezernitskaya,Irina G. Barakovskaya New J. Chem. 2009 33 1760

-

Fawaz Aldabbagh,W. Russell Bowman Contemp. Org. Synth. 1997 4 261

-

3. 1,5-Diborabicyclo[3.3.3]undecane; thermolysis of the product from hydroboration of triallylborane with triethylamine–boraneRoger W. Alder,Zhao Jin J. Chem. Soc. Perkin Trans. 1 1996 657

-

J. Grotewold,E. A. Lissi,J. C. Scaiano J. Chem. Soc. B 1969 475

-

X. Jiang,K. Kulbitski,G. Nisnevich,M. Gandelman Chem. Sci. 2016 7 2762

1116-61-6 (Borane, tripropyl-) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量